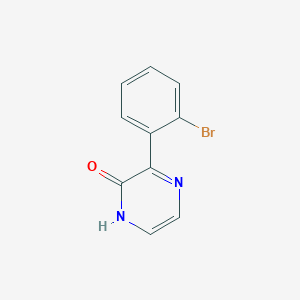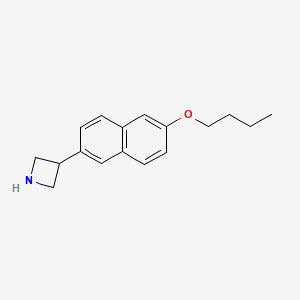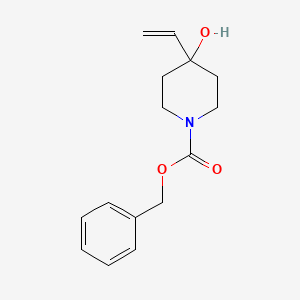
D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt: is a phosphorylated derivative of inositol, a naturally occurring carbohydrate. This compound is known for its role in various biological processes, particularly in cellular signaling pathways. It is often used in research to study its effects on cellular functions and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt typically involves the phosphorylation of myo-inositol. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled conditions. The reaction is usually carried out in an anhydrous solvent like pyridine or dimethylformamide (DMF) to ensure the complete phosphorylation of the inositol molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization, filtration, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates with higher degrees of phosphorylation, while reduction may produce partially dephosphorylated inositol derivatives.
Applications De Recherche Scientifique
D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other phosphorylated inositol derivatives.
Biology: Studied for its role in cellular signaling pathways, particularly in the regulation of calcium ion channels and chloride secretion.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt involves its interaction with specific molecular targets and pathways. It is known to uncouple chloride secretion from calcium signaling in epithelial cells, which is particularly relevant in the context of cystic fibrosis . The compound acts by inhibiting calcium-activated chloride channels, thereby reducing chloride secretion and modulating cellular ion balance.
Comparaison Avec Des Composés Similaires
D-myo-Inositol 1,3,4,5-tetrakisphosphate: Another phosphorylated inositol derivative with similar biological activities.
D-myo-Inositol 1,4,5-trisphosphate: A precursor in the biosynthesis of higher phosphorylated inositol phosphates.
D-myo-Inositol 1,3,4,5,6-pentakisphosphate: A more highly phosphorylated inositol derivative with distinct biological functions.
Uniqueness: D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt is unique in its specific pattern of phosphorylation, which confers distinct biological activities compared to other inositol phosphates. Its ability to modulate chloride secretion and interact with calcium signaling pathways makes it particularly valuable in research related to ion channel regulation and epithelial cell function.
Propriétés
Formule moléculaire |
C6H8Na8O18P4 |
|---|---|
Poids moléculaire |
675.93 g/mol |
Nom IUPAC |
octasodium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H16O18P4.8Na/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2+,3-,4-,5+,6+;;;;;;;;/m0......../s1 |
Clé InChI |
OWZKSUDEYHIBFM-MHSOSLJKSA-F |
SMILES isomérique |
[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13709416.png)
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)
